molecular formula C6H6S<br>C6H6S<br>C6H5SH B1682325 Benzenethiol CAS No. 108-98-5

Benzenethiol

Cat. No.: B1682325
CAS No.: 108-98-5
M. Wt: 110.18 g/mol
InChI Key: RMVRSNDYEFQCLF-UHFFFAOYSA-N
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Description

Benzenethiol, also known as thiophenol, is an organosulfur compound with the chemical formula C₆H₆S. It is a colorless to pale yellow liquid with a strong, unpleasant odor reminiscent of garlic. This compound is the simplest aromatic thiol and is structurally similar to phenol, with the hydroxyl group (-OH) replaced by a thiol group (-SH) .

Biochemical Analysis

Cellular Effects

Benzenethiol has been shown to have significant effects on cellular processes. For instance, in the context of perovskite solar cells, this compound modification has been found to enhance charge extraction and reduce charge recombination in the devices . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-modified perovskite solar cells have been observed to retain more than 80% of the initial performance after 185 hours of continuous operation . This suggests that this compound has a significant impact on the stability and long-term effects on cellular function.

Chemical Reactions Analysis

Benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Zinc, sulfuric acid.

    Reaction Conditions: High temperatures for hydrogen sulfide reduction, acidic or basic conditions for substitution reactions.

Major Products:

    Diphenyl Disulfide: Formed through oxidation.

    Substituted Benzenethiols: Formed through substitution reactions.

Comparison with Similar Compounds

Benzenethiol is similar to other aromatic thiols, such as:

Uniqueness: this compound is unique due to its simple structure and the presence of a single thiol group directly attached to the benzene ring. This simplicity makes it a valuable model compound for studying the properties and reactions of aromatic thiols .

Properties

IUPAC Name

benzenethiol
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InChI

InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
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InChI Key

RMVRSNDYEFQCLF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S
Source PubChem
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Molecular Formula

C6H6S, Array
Record name PHENYL MERCAPTAN
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Related CAS

33411-63-1, 930-69-8 (hydrochloride salt)
Record name Benzenethiol, homopolymer
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Record name Thiophenol
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DSSTOX Substance ID

DTXSID7026811
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Molecular Weight

110.18 g/mol
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Physical Description

Phenyl mercaptan appears as a clear liquid with a repulsive odor. Boiling point 168.3 °C. Insoluble in water and denser than water. Very toxic by ingestion, skin absorption, and by inhalation. Used as a chemical intermediate and in mosquito control., Water-white liquid with an offensive, garlic-like odor; Note: A solid below 5 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to water white or pale yellow mobile liquid with repulsive, penetrating, garlic-like odour, Clear liquid with a repulsive odor., Water-white liquid with an offensive, garlic-like odor. [Note: A solid below 5 °F.]
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Boiling Point

334.9 °F at 760 mmHg (EPA, 1998), 169.1 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 336 °F
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Flash Point

127 °F (USCG, 1999), 127 °F, 50 °C (122 °F) (Closed cup), 132 °F
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URL https://www.cdc.gov/niosh/npg/npgd0050.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

0.08 % at 77 °F (NIOSH, 2023), In water, 835 mg/L at 25 °C, Water solubility of 836 mg/l at 25 °C., In water, 470 mg/L at 15 °C, Very soluble in alcohol; miscible with ether, benzene, carbon disulfide, Soluble in ethanol, ethyl ether, benzene; slightly soluble in carbon tetrachloride, 0.835 mg/mL at 25 °C, Solubility in water: none, insoluble in water; slightly soluble in alcohol and ether; soluble in oils, (77 °F): 0.08%
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0728 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.0775 g/cu cm at 20 °C, Relative density (water = 1): 1.07, 1.073-1.080, 1.073, 1.08
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
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Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0050.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 3.8
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Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 65.48 °F (EPA, 1998), 1.93 [mmHg], Vapor pressure: 1 mm Hg at 18.6 °C; 10 mm Hg at 56 °C; 100 mm Hg at 106.6 °C, 1.93 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 0.13, 1 mmHg at 65.48 °F, (65 °F): 1 mmHg
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYL MERCAPTAN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/95
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Benzenethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0050.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Neocarzinostatin is a potent antitumor antibiotic and is a prodrug, which induces genome damage after activation by a thiol. The prodrug is stored as a protein-bound chromophore that contains an enediyne nucleus. A thiolate attack on the chromophore cyclizes the nucleus and produces radicals that abstract hydrogen from DNA. Because thiol is the only cofactor in the vital activation process, the structure of the thiol plays an important role in the activity of the drug. Here we systematically examine the effect of the electronic structure of some thiols on the efficiency of the drug, and compare particularly aromatic with aliphatic thiols. The values of drug-induced base release from DNA are remarkably different between thiophenol (3.6%) and benzyl mercaptan (12.5%), the activity of which is comparable with those of aliphatic thiols. Cleavage results determined by DNA electrophoresis are consistent with the results of base release; they show that the total number of DNA lesions is more than 3-fold lower for thiophenol than for aliphatic thiols or benzyl mercaptan. We conclude that among aromatic thiols, only those that have delocalized thiol sulfur electrons can substantially reduce the DNA cleavage activity. This result suggests that the effect of an aromatic ring arises from an inductive effect imposed on the thiol sulfur electron through pi-resonance rather than through effects such as aromatic stacking, steric hindrance, or hydrophobic interaction. Replacing thiophenol with substituted derivatives with electron-releasing or -withdrawing groups changes the drug activity and supports the important role of the electronic structure of the thiol sulfur in determining the drug activity., Thiophenols caused conversion of oxyhemoglobin to methemoglobin. Reduction of corresponding disulfides by intracellular glutathione caused cyclic reduction/oxidation reactions, resulting in increased oxidative flux. Three levels of oxidative stress were observed in these experiments; the lowest level resulted from incubation with 0.25 mM thiophenol; the intermediate level with 0.50 mM thiophenol or 0.25 mM 4-aminothiophenol; the highest levels with 0.50 mM 4-aminothiophenol. Methemoglobin formation increased with increasing level of oxidative stress. Glycolysis and the hexose monophosphate shunt were inhibited at the intermediate and highest levels of stress, respectively. Above the highest level of stress non-intact hemoglobin was formed and cell lysis occurred. These metabolic responses were reflected in cellular levels of NADH, NADPH and reduced glutathione. At the lowest level of oxidative stress, both glycolysis and hexose monophosphate shunt were increased such that near-normal levels of NADH, NADPH and reduced glutathione were maintained and methemglobin formation was kept to a minimum. The response of red cells to 0.25 mM thiophenol appears to represent a level of oxidative stress to which the cell is capable of adaptive metabolic response. Glycolysis contributes approximately one quarter of the total reducing equivalents from glucose metabolism in response to the oxidative challenge by thiophenol.
Record name THIOPHENOL
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Color/Form

Water-white liquid

CAS No.

108-98-5, 16528-57-7
Record name PHENYL MERCAPTAN
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Melting Point

5.4 °F (EPA, 1998), -14.87 °C, -14.8 °C, -15 °C, 5.4 °F, 5 °F
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Synthesis routes and methods I

Procedure details

One mole of phenothiazine is placed in a one liter, round bottom flask with 300 ml of toluene. The reaction is maintained under a nitrogen blanket. To the mixture of the phenothiazine and toluene is added 0.05 mole of sulfuric acid as a catalyst. The mixture is then heated to reflux temperature and 1.1 moles of phenylthioethanol is added dropwise over a period of approximately 90 minutes. The phenylthiothethanol is obtained from the reaction of thiophenol and ethylene oxide with a basic catalyst. Water is continuously removed as it is formed in the reaction process.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Name
phenylthioethanol
Quantity
1.1 mol
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Examples of the conductive polymer monomer useful for the polymerization of the conductive polymer composite include 3,4-ethylenedioxythiophene, thiophene, aniline, pyrrole, vinylcarbazole, acetylene, pyridine, azulene, indole, phenylacetylene (to provide phenylenevinylene), 1,4-substituted benzenes (to provide phenylene), 2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene (to provide the corresponding phenylenevinylene), 2-thiophenylacetylene (to provide 2-thienylenevinylene), azines, quinones, phenylmercaptan (to provide phenylene sulfide), furan, isothianaphthene, and derivatives thereof.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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reactant
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[Compound]
Name
1,4-substituted benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
vinylcarbazole
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Twelve

Synthesis routes and methods III

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenethiol
Reactant of Route 2
Benzenethiol
Reactant of Route 3
Benzenethiol
Reactant of Route 4
Benzenethiol
Reactant of Route 5
Benzenethiol
Reactant of Route 6
Reactant of Route 6
Benzenethiol
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for thiophenol?

A1: Thiophenol has the molecular formula C6H6S and a molecular weight of 110.18 g/mol. Key spectroscopic data include:

    Q2: How does the S-H bond in thiophenol influence its reactivity?

    A2: The S-H bond in thiophenol is weaker than the O-H bond in phenol, making it more prone to homolytic cleavage. This contributes to thiophenol's antioxidant properties as it readily donates a hydrogen atom (H•) to scavenge free radicals. []

    Q3: How does thiophenol interact with metal surfaces, and what are the implications for material science?

    A3: Thiophenol exhibits strong affinity for metal surfaces, particularly gold. This strong interaction allows the formation of self-assembled monolayers (SAMs) on gold surfaces, which can modify the electronic properties of the metal. This characteristic finds application in areas like molecular electronics and sensing. [, ]

    Q4: How does thiophenol influence the stability of platinum nanoparticles on carbon supports, and what are the potential benefits in catalysis?

    A4: Thiophenol acts as a molecular bridge between platinum nanoparticles and carbon supports, enhancing their interaction. [] This enhanced interaction improves the stability of the catalyst, reducing particle sintering and activity loss during heat treatments or electrochemical aging. This finding has implications for fuel cell technology and other catalytic applications.

    Q5: Can thiophenol participate in ring-opening polymerization reactions, and what role does it play?

    A5: Thiophenol and its derivatives, like p-nitrothiophenol, can act as promoters for the ring-opening polymerization of benzoxazines. [] These compounds facilitate the ring-opening process, leading to faster polymerization rates and potentially influencing the final polymer properties.

    Q6: How does thiophenol contribute to the synthesis of 2-substituted benzothiazoles, and what are the advantages of this approach?

    A6: Thiophenols can react with alkyl/aryl nitriles under visible light photoredox catalysis to yield 2-substituted benzothiazoles. [] This method utilizes readily available starting materials and proceeds under mild conditions, offering a sustainable approach for synthesizing these valuable heterocyclic compounds.

    Q7: How is computational chemistry used to study the antioxidant activity of thiophenol derivatives?

    A7: Density functional theory (DFT) calculations are employed to investigate the single electron transfer (SET) and formal hydrogen transfer (FHT) mechanisms involved in the radical scavenging activity of thiophenol derivatives. [] These studies provide insights into the reaction kinetics and help predict the efficacy of various thiophenol derivatives as antioxidants.

    Q8: How does halogen substitution on the aromatic ring influence the inhibitory activity of thiophenols towards human cytochrome P450 2E1?

    A8: Halogen substitution, particularly with chlorine at the 3,4- and 3,5- positions, significantly enhances the inhibitory activity of thiophenols towards human cytochrome P450 2E1. [] This suggests that these compounds could serve as potent inhibitors for this enzyme, with potential applications in drug metabolism studies.

    Q9: How does the position of substituents on the aromatic ring affect the internal rotational barrier in thiophenols?

    A9: Meta substituents on the aromatic ring significantly increase the internal rotational barrier around the C-S bond in thiophenols. [] This effect can be explained by steric and electronic interactions between the substituents and the sulfur atom.

    Q10: What are the known toxicological concerns associated with thiophenol, and what precautions should be taken when handling this compound?

    A10: Thiophenol is known to be toxic through inhalation and ingestion, potentially causing serious internal injuries. [] It is essential to handle this compound with caution in well-ventilated areas using appropriate personal protective equipment.

    Q11: What analytical techniques are commonly employed for the detection and quantification of thiophenol?

    A11: Several analytical techniques are used to detect and quantify thiophenol, including:

    • Electrogenerated Chemiluminescence (ECL): This highly sensitive technique enables the detection of thiophenol at nanomolar concentrations. []
    • Fluorescence Spectroscopy: Fluorescent probes based on various mechanisms, such as excited-state intramolecular proton transfer (ESIPT) and aromatic nucleophilic substitution, have been developed for the selective detection of thiophenol. [, , , , , ]
    • Gas Chromatography-Mass Spectrometry (GC-MS): This method allows for the separation and identification of thiophenol and its impurities in complex mixtures. []
    • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique provides a reliable way to quantify thiophenol levels, even in the presence of other compounds. []

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